Polyvinyl alcohol

Description

Properties

IUPAC Name |

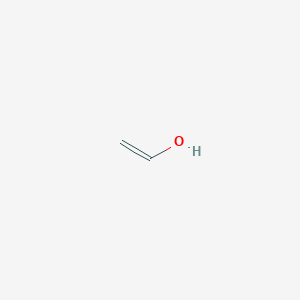

ethenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROMDMJAWUWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHOH, C2H4O | |

| Record name | ethenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-89-5, 25067-41-8, 27101-67-3 | |

| Record name | Poly(vinyl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27101-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8051467 | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-75-5, 9002-89-5 | |

| Record name | Vinyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYVINYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Polymerization of Polyvinyl Alcohol (PVA)

Abstract

Polyvinyl alcohol (PVA) is a synthetic polymer valued for its excellent film-forming, emulsifying, and adhesive properties, making it a cornerstone material in industries ranging from textiles and food packaging to pharmaceuticals and drug delivery.[1][2] Unlike most vinyl polymers, PVA is not synthesized by the direct polymerization of its corresponding monomer. This guide provides an in-depth exploration of the commercial two-step synthesis of PVA, beginning with the free-radical polymerization of vinyl acetate (VAc) to form polyvinyl acetate (PVAc), followed by the controlled hydrolysis of PVAc to yield PVA. We will dissect the underlying reaction mechanisms, present validated experimental protocols, and discuss how precise control over these processes dictates the final physicochemical properties of the PVA, thereby enabling its diverse applications.

Introduction: The Indirect Route to a Versatile Polymer

This compound (PVA) is a water-soluble synthetic polymer with a simple repeating hydroxyl structure.[3] However, its monomer, vinyl alcohol, is thermodynamically unstable and readily tautomerizes to its more stable keto form, acetaldehyde.[3][4][5][6][7][8][9] This inherent instability prevents the direct polymerization of vinyl alcohol.[3][6]

Consequently, the industrial production of PVA is a classic example of a polymer modification reaction, achieved through a two-step process:

-

Polymerization: Vinyl acetate (VAc), a stable and readily available monomer, is polymerized to form its long-chain polymer, polyvinyl acetate (PVAc).[1][2]

-

Hydrolysis (or Alcoholysis): The acetate groups of the PVAc polymer are replaced with hydroxyl groups through hydrolysis, converting the PVAc into PVA.[6][10][11]

The degree of polymerization established in the first step and the extent of hydrolysis in the second step are the two critical parameters that define the final properties of the PVA resin.[12][13] This guide will examine each step in detail.

Part I: Synthesis of the Precursor, Polyvinyl Acetate (PVAc)

The journey to PVA begins with the synthesis of its precursor, PVAc. The properties of the final PVA, particularly its molecular weight, are determined entirely in this initial stage.

Mechanism: Free-Radical Polymerization of Vinyl Acetate

The conversion of vinyl acetate monomers into PVAc is typically accomplished via free-radical polymerization.[6][14] This chain-growth mechanism can be broken down into three fundamental stages: initiation, propagation, and termination.

-

Initiation: The process begins with the introduction of a free-radical initiator. These are molecules that decompose under heat or light to form highly reactive free radicals. Common initiators include azo compounds (like AIBN) and peroxides (like benzoyl peroxide). The radical then attacks the double bond of a vinyl acetate monomer, initiating the polymer chain.

-

Propagation: The newly formed monomer radical attacks another vinyl acetate monomer, adding it to the chain and regenerating the radical at the growing end. This process repeats rapidly, extending the polymer backbone. The high reactivity of the vinyl acetate propagating radical makes it prone to chain transfer reactions, which can lead to branching.[15]

-

Termination: The growth of a polymer chain ceases when two radical ends meet and react. This can occur through two primary mechanisms:

-

Combination: Two radical chains join to form a single, longer polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate, stable polymer chains. For vinyl acetate, termination occurs mainly through disproportionation.[16]

-

The choice of initiator, monomer concentration, solvent, and temperature all influence the rate of polymerization and the final molecular weight and polydispersity of the PVAc.[17][18]

Caption: Nucleophilic attack during base-catalyzed hydrolysis of PVAc.

Representative Lab Protocol: Hydrolysis of PVAc to PVA

This protocol describes a typical base-catalyzed alcoholysis.

Materials:

-

Polyvinyl acetate (PVAc) solid

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH) solution in methanol (e.g., 4% w/v)

-

Acetone (for washing)

Equipment:

-

Beaker or flask with a magnetic stirrer

-

Burette or dropping funnel

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve a known quantity of PVAc in methanol. The concentration is typically around 10-20% (w/v). Stir until the PVAc is completely dissolved.

-

Catalyst Addition: While stirring vigorously, add the methanolic NaOH solution dropwise. The amount of NaOH added is stoichiometrically calculated based on the desired final degree of hydrolysis.

-

Precipitation: Almost immediately upon catalyst addition, the solution will become highly viscous, and a white, gel-like precipitate of PVA will form. [19]4. Reaction Time: Continue stirring for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) to allow the hydrolysis reaction to proceed to the desired extent. [20][21]5. Isolation: Filter the precipitated PVA using a Buchner funnel.

-

Washing: Wash the PVA cake several times with methanol to remove the sodium acetate byproduct and any unreacted NaOH. [10]A final wash with acetone can aid in drying.

-

Drying: Dry the purified PVA in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved. [21]

Part III: Controlling Structure for Desired Properties

The ultimate utility of PVA is dictated by two key structural parameters that are controlled during synthesis: Molecular Weight (MW) and Degree of Hydrolysis (DH) .

-

Molecular Weight (Degree of Polymerization): Determined during the initial PVAc polymerization. Higher MW generally leads to higher viscosity solutions, stronger films, and greater adhesive strength. [22]* Degree of Hydrolysis (DH): The percentage of acetate groups that have been converted to hydroxyl groups. [23]This is controlled by factors in the hydrolysis step, such as catalyst concentration, reaction time, and temperature. [20][24][19][21]The DH profoundly impacts the polymer's properties.

| Property | Effect of Increasing Degree of Hydrolysis (DH) | Rationale |

| Water Solubility | Decreases (especially in cold water) | Higher DH leads to stronger inter- and intramolecular hydrogen bonding, creating a more crystalline structure that is harder for water to penetrate. [11][13][23] |

| Tensile Strength | Increases | More hydroxyl groups lead to a denser network of hydrogen bonds, increasing the rigidity and mechanical strength of the material. [22][23] |

| Flexibility | Decreases | The tighter polymer network formed by extensive hydrogen bonding reduces chain mobility. [23] |

| Adhesion | Increases | The abundance of polar hydroxyl groups enhances bonding capabilities to various substrates. |

| Solvent Resistance | Increases | A higher degree of crystallinity and strong hydrogen bonding make the polymer more resistant to penetration by organic solvents. |

| Glass Transition (Tg) | Increases | Stronger intermolecular forces restrict polymer chain movement, requiring more energy (higher temperature) for the transition from a glassy to a rubbery state. [13][23] |

PVA is often categorized based on its DH:

-

Partially Hydrolyzed (87-89%): More soluble in cold water, more flexible. Used as emulsifiers, adhesives, and coatings. [12][25][26]* Fully Hydrolyzed (98-99%+): Soluble in hot water, forms stronger, more water-resistant films. [11][25]Used in textile sizing and for solvent-resistant films. [25][26]

Characterization Techniques

Verifying the successful synthesis and key properties of PVA involves several analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): An essential tool for confirming the hydrolysis reaction. The spectrum of PVAc shows a strong characteristic peak for the ester carbonyl group (C=O) at ~1730 cm⁻¹. During hydrolysis, this peak diminishes while a broad, strong peak for the hydroxyl group (O-H) appears around 3300 cm⁻¹. [27][28][29]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to precisely quantify the degree of hydrolysis by integrating the signals corresponding to the protons or carbons of the remaining acetate groups against those of the vinyl alcohol backbone. [30][31][32]* Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity) of the parent PVAc and the final PVA.

Conclusion

The synthesis of this compound is a masterful example of polymer chemistry, relying on the transformation of a stable precursor to achieve a desired final structure. By precisely controlling the free-radical polymerization of vinyl acetate, the molecular weight of the polymer is established. Subsequently, the careful and controlled base-catalyzed hydrolysis of this polyvinyl acetate allows for the tuning of the degree of hydrolysis. It is the interplay between these two fundamental parameters—molecular weight and degree of hydrolysis—that imparts PVA with its remarkable versatility, enabling scientists and developers to tailor its properties for a vast array of technical applications, from high-strength adhesives to advanced biocompatible hydrogels for drug delivery.

References

-

ElephChem. (n.d.). Preparation of this compound (PVA). Retrieved from

- Quora. (2022). How this compound is prepared from polyvinyl acetate?.

- Chemistry For Everyone. (2023). How Does The Degree Of Hydrolysis Affect PVA (this compound) Properties?.

- CIMAV. (n.d.). Unusual Free Radical Polymerization of Vinyl Acetate in Anionic Microemulsion Media.

- Quirky Science. (2017). Vinyl Alcohol, Tautomerism, and Earth's Atmosphere.

- Food and Agriculture Organization of the United Nations. (n.d.). This compound (PVA).

- MDPI. (2018). The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films.

- Patsnap Synapse. (2024). What is the mechanism of this compound?.

- PubMed. (n.d.). The synthesis of high molecular weight partially hydrolysed poly(vinyl alcohol) grades suitable for nanoparticle fabrication.

- Indian Academy of Sciences. (n.d.). Controlled free radical polymerization of vinyl acetate with cobalt acetoacetonate.

- Encyclopedia MDPI. (2022). Keto–Enol Tautomerism.

- Kuraray Poval. (n.d.). Viscosity and Hydrolysis.

- Chemistry For Everyone. (2024). How Is PVA (this compound) Synthesized?.

- MCB Books. (n.d.). Hydrolysis of Polyvinyl Acetate into this compound.

- Chegg.com. (2019). Solved Model 2: Enol to Keto Tautomerization of Vinyl.

- ResearchGate. (n.d.). Free radical polymerization of vinyl acetate in the presence of liquid polysulfides | Request PDF.

- Entrepreneur India. (2018). This compound (PVA) Manufacturing Industry.

- (n.d.). Effect of Degree of Hydrolysis of this compound on Adhesive Properties of Cement Mortar.

- NBchao.Com. (n.d.). Synthesis of Polyvinyl Acetate Coatings.

- ResearchGate. (n.d.). Influences of degree of hydrolysis and molecular weight of poly(vinyl alcohol) (PVA) on properties of fish myofibrillar protein/PVA blend films | Request PDF.

- Guangzhou Minwei PVA Sales. (n.d.). This compound Production Process Explained.

- nano. (n.d.). An introduction to the scientific process: Preparation of poly(vinyl acetate) glue.

- ChemicalBook. (2024). This compound: Properties, Production process and Uses.

- (n.d.).

- Chemistry LibreTexts. (2015). Free Radical Polymerization.

- EPrints USM. (2018). Study On Hydrolysis Of Polyvinyl Acetate To this compound.

- ResearchGate. (n.d.). ¹³C NMR spectrum of Poly (vinyl alcohol) | Download Scientific Diagram.

- Wikipedia. (n.d.). This compound.

- (n.d.).

- Hanrimwon Co., Ltd. (n.d.). Acid0Catalyzed Hydrolysis Reaction of Poly(vinyl acetate).

- ResearchGate. (n.d.). ATR-FTIR spectra of PVA and QPVA, b1H NMR Spectra of PVA and QPVA.

- World Research Library. (2017). SYNTHESIS OF LINEAR HIGH MOLECULAR WEIGHT POLYVINYL ACETATE BY RAFT POLYMERIZATION.

- ResearchGate. (2020). (PDF) Detection of the keto-enol tautomerization in acetaldehyde, acetone, cyclohexanone, and methyl vinyl ketone with a novel VUV light source.

- SciELO. (2005). Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption.

- kth.diva. (2023). Synthesis and characterization of a greener poly(vinyl acetate) adhesive.

- (2023). Preparation and Properties of Poly(vinyl acetate)

- (2008).

- YouTube. (2015). Vinyl alcohols yield tautomers.

- ResearchGate. (n.d.). FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde | Request PDF.

- (2018). STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO this compound VINESSA MATHIVANAN UNIVERSITI SAINS MALAYSIA 2018.

- ResearchGate. (n.d.). Factors Affecting Hydrolysis of Polyvinyl Acetate to this compound.

- Google Patents. (n.d.). Hydrolysis of polyvinyl acetate - US2995548A.

Sources

- 1. entrepreneurindia.co [entrepreneurindia.co]

- 2. mwpva.com [mwpva.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Vinyl Alcohol, Tautomerism, and Earth’s Atmosphere [quirkyscience.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. youtube.com [youtube.com]

- 7. Solved Model 2: Enol to Keto Tautomerization of Vinyl | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Preparation of this compound (PVA)-www.elephchem.com [elephchem.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. fao.org [fao.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. worldresearchlibrary.org [worldresearchlibrary.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cimav.edu.mx [cimav.edu.mx]

- 18. ias.ac.in [ias.ac.in]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]

- 21. makingchembooks.com [makingchembooks.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. quora.com [quora.com]

- 25. Viscosity and Hydrolysis [kuraray-poval.com]

- 26. dl.astm.org [dl.astm.org]

- 27. aensiweb.com [aensiweb.com]

- 28. scielo.br [scielo.br]

- 29. researchgate.net [researchgate.net]

- 30. pdf.hanrimwon.com [pdf.hanrimwon.com]

- 31. The synthesis of high molecular weight partially hydrolysed poly(vinyl alcohol) grades suitable for nanoparticle fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Determination of Polyvinyl Alcohol (PVA) Molecular Weight for Researchers and Drug Development Professionals

Introduction: The Critical Role of Molecular Weight in Polyvinyl Alcohol Applications

This compound (PVA), a water-soluble synthetic polymer, is a cornerstone material in the pharmaceutical and biomedical fields due to its biocompatibility, low toxicity, and versatile physicochemical properties. It is extensively utilized in applications ranging from drug delivery systems, such as hydrogels and nanoparticles, to medical devices and tablet coatings.[1][2] The performance of PVA in these sophisticated applications is not governed by its chemical formula alone; it is critically dictated by its molecular weight (MW) and molecular weight distribution.

The molecular weight of PVA directly influences crucial material characteristics including solution viscosity, tensile strength, solubility, drug release kinetics, and electrospinnability.[3][4][5] For instance, higher molecular weight PVA generally produces more viscous solutions and forms stronger, more rigid hydrogels, which can sustain drug release over longer periods.[4] Conversely, lower molecular weight PVA might be selected for applications requiring faster dissolution or release.[3] Therefore, the accurate and reliable determination of PVA's molecular weight is not merely a quality control checkpoint but a fundamental necessity for rational material design, process optimization, and ensuring the batch-to-batch consistency required in pharmaceutical development.

This guide provides an in-depth exploration of the primary analytical techniques employed for determining the molecular weight of PVA. As a senior application scientist, my focus extends beyond procedural descriptions to elucidate the underlying principles, the rationale behind methodological choices, and the practical nuances that ensure data integrity and trustworthiness.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) when using organic mobile phases, is the most powerful and widely adopted technique for characterizing the complete molecular weight distribution of polymers like PVA.[6] Unlike methods that yield a single average value, SEC separates the polymer population by size, providing a detailed profile of its heterogeneity.[7]

Expertise & Experience: The Principle of Hydrodynamic Volume

The core principle of SEC is the separation of molecules based on their effective size in solution, known as the hydrodynamic volume. The instrumentation consists of a pump, an injector, a column (or set of columns) packed with porous particles, and one or more detectors.

When a PVA solution is introduced into the system, it flows through the column. Smaller polymer coils can permeate deeper into the pores of the packing material, resulting in a longer path and a later elution time. Conversely, larger molecules are excluded from many of the pores and are swept through the column more quickly, eluting first. This elegant separation mechanism allows for the creation of a chromatogram where elution volume is inversely related to the logarithm of the molecular weight.

A critical aspect for PVA analysis is the choice of an aqueous mobile phase, as PVA is water-soluble.[8] Common mobile phases include aqueous solutions of salts like sodium nitrate (e.g., 0.1 M or 0.25 M NaNO₃), often with a buffer such as sodium phosphate to maintain a consistent pH and ionic strength.[8][9] This is crucial to prevent secondary interactions; the salt screens potential electrostatic interactions between the hydroxyl groups of PVA and the stationary phase, ensuring that separation is purely based on size and not on chemical affinity, which could otherwise lead to erroneous results like peak tailing or polymer adsorption.[10]

Trustworthiness: The Multi-Detector Approach for Self-Validating Systems

While a single concentration detector like a Differential Refractive Index (DRI) detector is sufficient for basic analysis against calibrated standards, a truly self-validating and robust SEC system for polymer characterization employs a multi-detector array. A "triple detector" setup, incorporating a DRI, a viscometer, and a light scattering detector (such as Multi-Angle Light Scattering, MALLS), provides a wealth of information and internal cross-validation.[11]

-

Refractive Index (RI) Detector: Measures the concentration of the polymer in each fraction as it elutes.

-

Viscometer Detector: Measures the intrinsic viscosity of the eluting polymer, providing insights into molecular density and structure.

-

Light Scattering (LS) Detector: Directly measures the absolute molecular weight of the polymer at each point in the chromatogram, independent of elution volume. This eliminates the need for column calibration with polymer standards of the same chemistry.[12]

This triple-detection approach allows for the application of the "Universal Calibration" principle, where the product of intrinsic viscosity and molecular weight ([η]M), which is proportional to the hydrodynamic volume, is plotted against elution volume. This creates a calibration curve that is valid for any polymer, a significant advantage when specific PVA standards are unavailable.[9][11]

Experimental Protocol: SEC/GPC Analysis of PVA

This protocol outlines a typical workflow for determining the molecular weight distribution of a PVA sample using an aqueous SEC system with RI detection.

1. Mobile Phase Preparation:

- Prepare the chosen mobile phase (e.g., 0.2 M NaNO₃ and 0.01 M NaH₂PO₄ at pH 7).

- Filter the mobile phase through a 0.22 µm membrane filter to remove particulates.

- Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the system.

2. PVA Sample Preparation:

- Accurately weigh 2-5 mg of the PVA sample into a vial.

- Add a precise volume (e.g., 1 mL) of the mobile phase to achieve a concentration of 2-5 mg/mL.

- Heat the solution at 80-90°C with gentle stirring for approximately 30-60 minutes to ensure complete dissolution.[11] Causality: Heating is necessary to break the strong intermolecular hydrogen bonds in PVA and facilitate its dissolution in water.

- Allow the solution to cool to room temperature.

- Filter the sample solution through a 0.22 or 0.45 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES) directly into an autosampler vial. Causality: Filtering removes any insoluble particulates or microgels that could clog the column and interfere with detection.

3. Instrumentation and Calibration:

- Equilibrate the SEC system, including the columns (e.g., Agilent PL aquagel-OH series) and detectors, with the mobile phase until a stable baseline is achieved.[8]

- Prepare a series of narrow polydispersity standards (e.g., Pullulan standards for aqueous SEC) at known concentrations.[7]

- Inject the standards sequentially, from high molecular weight to low.

- Generate a calibration curve by plotting the peak elution volume versus the logarithm of the peak molecular weight (log M) for the standards. A third-order polynomial fit is typically used.

4. Sample Analysis and Data Processing:

- Inject the prepared PVA sample.

- Record the chromatogram.

- Using the system's software, integrate the chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) against the generated calibration curve.

Visualization: SEC/GPC Workflow

Caption: Workflow for PVA molecular weight determination by SEC/GPC.

Viscometry

Solution viscometry is a classical, cost-effective, and straightforward method for determining an average molecular weight of polymers. It relies on the principle that larger polymer molecules increase the viscosity of a solvent more effectively than smaller ones. The result obtained is the viscosity-average molecular weight (Mv).

Expertise & Experience: The Mark-Houwink Relationship

The cornerstone of this technique is the Mark-Houwink equation (also known as the Mark-Houwink-Sakurada equation).[11]

[η] = K * Ma

Where:

-

[η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution viscosity at infinite dilution.

-

M is the molecular weight.

-

K and a are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.

The constant 'a' provides insight into the polymer's conformation in the solvent: a value of ~0.5 suggests a tightly coiled sphere (theta conditions), while values between 0.5 and 0.8 are typical for random coils in a good solvent.[11] To determine the molecular weight, one must first experimentally measure the intrinsic viscosity [η] and then use known K and a values for the PVA-solvent system under investigation.

Trustworthiness: The Power of Extrapolation

The intrinsic viscosity cannot be measured directly; it must be determined by measuring the viscosity of dilute polymer solutions at several concentrations and extrapolating to zero concentration. This extrapolation is a critical step that validates the measurement by removing the effects of intermolecular interactions. Two common linear extrapolation methods are used, often plotted on the same graph to ensure convergence to the same intercept, which enhances confidence in the result:

-

Huggins Equation: ηsp/c = [η] + kH[η]²c

-

Kraemer Equation: (ln ηrel)/c = [η] - kK[η]²c

Where ηsp is the specific viscosity, ηrel is the relative viscosity, and c is the concentration. Plotting the left side of each equation against concentration (c) should yield a straight line. The y-intercept of both plots gives the intrinsic viscosity [η].

Experimental Protocol: Capillary Viscometry of PVA

This protocol describes the use of an Ubbelohde capillary viscometer.

1. Preparation of Solutions:

- Prepare a stock solution of PVA in the desired solvent (e.g., deionized water) at a known concentration (e.g., 1 g/dL). This may require heating as described in the SEC protocol.

- From the stock solution, prepare a series of at least four dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 g/dL) by accurately pipetting aliquots of the stock solution and solvent.

2. Viscometer Setup and Temperature Control:

- Thoroughly clean and dry the Ubbelohde viscometer.

- Place the viscometer in a constant temperature water bath, ensuring it is perfectly vertical. A precise temperature control (e.g., 30 ± 0.1 °C) is critical as viscosity is highly temperature-dependent.

3. Measurement of Efflux Times:

- Measure the efflux time (the time it takes for the liquid to flow between two marked points on the capillary) for the pure solvent (t₀). Repeat at least three times to ensure reproducibility.

- Starting with the most dilute solution, measure the efflux time (t) for each PVA concentration. Rinse the viscometer with the next solution to be measured before filling.

4. Data Analysis and Calculation:

- Calculate the relative viscosity (ηrel = t/t₀) and specific viscosity (ηsp = ηrel - 1) for each concentration.

- Calculate the reduced viscosity (ηsp/c) and inherent viscosity ((ln ηrel)/c).

- Plot both reduced viscosity and inherent viscosity against concentration.

- Perform a linear regression for both datasets and extrapolate to c=0. The y-intercept is the intrinsic viscosity [η].

- Using the Mark-Houwink equation, calculate the viscosity-average molecular weight (Mv): Mv = ([η]/K)1/a .

Data Presentation: Mark-Houwink Constants for PVA

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a | Reference |

| Water | 30 | 6.67 | 0.64 | [6] |

| Water | 25 | 2.0 | 0.76 | |

| 0.1 M NaNO₃ | 35 | 4.44 | 0.68 | [9] |

Note: The values of K and a are highly sensitive to experimental conditions and the specific grade of PVA (e.g., degree of hydrolysis). It is always best to use constants determined under conditions that closely match the experiment.

Visualization: Viscometry Data Analysis Workflow

Sources

- 1. chem.fsu.edu [chem.fsu.edu]

- 2. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. Primary study on the assay of superficial hydroxyl group content upon the solid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. rsc.org [rsc.org]

- 9. library.e.abb.com [library.e.abb.com]

- 10. mt.com [mt.com]

- 11. scribd.com [scribd.com]

- 12. creative-biostructure.com [creative-biostructure.com]

Understanding the Degree of Hydrolysis in Polyvinyl Alcohol: A Critical Parameter in Pharmaceutical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl alcohol (PVA) is a highly versatile, water-soluble synthetic polymer whose utility in the pharmaceutical and biomedical fields is fundamentally governed by its physicochemical properties.[1][2] Among these, the degree of hydrolysis (DH)—the extent to which polyvinyl acetate is converted to this compound—stands out as the most critical parameter. This guide provides a comprehensive exploration of the degree of hydrolysis, from its chemical origins and analytical determination to its profound impact on material properties such as solubility, crystallinity, and mechanical strength. We will delve into the causality behind experimental choices for characterizing DH and present detailed, field-proven protocols. This document is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to select and utilize PVA with precision to optimize drug delivery systems, enhance formulation stability, and innovate in biomedical applications.[3][4]

The Genesis of this compound: The Hydrolysis Reaction

This compound is unique among polymers in that its monomer, vinyl alcohol, is unstable.[5] Consequently, PVA is synthesized commercially through a two-step process. First, vinyl acetate is polymerized to form polyvinyl acetate (PVAc). Subsequently, the acetate groups of PVAc are replaced with hydroxyl (-OH) groups through hydrolysis, typically using an alcoholysis reaction with methanol in the presence of an acid or base catalyst.[6][7]

The degree of hydrolysis (DH) , sometimes referred to as the degree of saponification, is the percentage of acetate groups that have been converted into hydroxyl groups.[8] This value is not merely a quality control metric; it is the primary determinant of PVA's performance characteristics.[6][9] The reaction is carefully controlled, as the stopping point of the saponification reaction dictates the final DH of the polymer.[6]

The chemical transformation from the hydrophobic PVAc to the hydrophilic PVA is the source of the polymer's tunable properties. The residual acetate groups, which are randomly distributed along the polymer chain, disrupt the intermolecular and intramolecular hydrogen bonding between the hydroxyl groups. This structural disruption is the key to controlling the polymer's behavior.

Classifying this compound: The Impact of DH on Grade

PVA is broadly classified into two main categories based on its degree of hydrolysis: partially hydrolyzed and fully hydrolyzed.[6][10] These classifications, however, represent ranges on a continuous spectrum, with specialty grades also available.

| Grade Category | Degree of Hydrolysis (mol%) | Key Characteristics | Dissolution Behavior |

| Partially Hydrolyzed | ~85 - 89% | More flexible, excellent emulsifying and adhesive properties, higher solubility in cold water.[9][11] | Dissolves in cold or warm water. The residual acetate groups disrupt hydrogen bonding, preventing extreme crystallinity and allowing water molecules to penetrate more easily.[11][12] |

| Moderately Hydrolyzed | ~90 - 97% | Balanced properties suitable for a wide range of general applications.[9] | Requires warm to hot water for dissolution. |

| Fully Hydrolyzed | ≥98% | Forms strong, water-resistant films, higher tensile strength, more crystalline.[10][13] | Requires heating to ~90°C for complete dissolution.[12] The high density of hydroxyl groups leads to strong intermolecular hydrogen bonding, creating crystalline regions that resist dissolution at lower temperatures.[8] |

| Super Hydrolyzed | ≥99.5% | Enhanced water resistance and chemical stability.[14] | Requires high temperatures for dissolution. |

This distinction is paramount in drug development. For instance, a formulation requiring rapid dissolution upon contact with an aqueous medium, such as an immediate-release tablet coating, would benefit from a partially hydrolyzed grade.[15] Conversely, a system designed for controlled or sustained release, or a biomedical device requiring high mechanical strength, would utilize a fully hydrolyzed grade.[1][16]

Authoritative Determination of the Degree of Hydrolysis

Accurately quantifying the DH is essential for predicting polymer performance and ensuring batch-to-batch consistency. Several analytical techniques are employed, each with its own principles and practical considerations.

Titration Method (Saponification)

This classic chemical method is a robust and widely adopted standard, referenced in the United States Pharmacopeia (USP).[17] It relies on the saponification of the residual acetate groups in the PVA sample.

Principle of Causality: The method involves treating a known mass of PVA with a known excess of a strong base (e.g., sodium hydroxide) under reflux. The base hydrolyzes the remaining ester (acetate) groups into sodium acetate and a hydroxyl group on the polymer backbone. The unreacted excess base is then back-titrated with a standardized acid. The amount of base consumed in the saponification reaction is directly proportional to the amount of residual acetate groups, from which the degree of hydrolysis can be calculated. A blank titration is crucial to account for any consumption of the titrant by the solvent or atmospheric CO2, ensuring the measurement's accuracy.[17][18]

Experimental Protocol: Titration for Degree of Hydrolysis

-

Sample Preparation: Accurately weigh approximately 1 g of PVA, previously dried to a constant weight at 110°C, and transfer it to a 250-mL conical flask equipped for reflux.[17]

-

Dispersion: Add 35 mL of a 3-in-5 methanol-water solution and mix to ensure the solid is completely wetted.[17]

-

Neutralization: Add 3 drops of phenolphthalein indicator. Neutralize the solution with 0.2 N HCl or 0.2 N NaOH as needed.

-

Saponification: Precisely add 25.0 mL of 0.2 N sodium hydroxide (VS) to the flask. Connect the reflux condenser and gently reflux on a hot plate for 1 hour.[17] This ensures the complete hydrolysis of all residual acetate groups.

-

Titration: After cooling, wash the condenser with 10 mL of deionized water, collecting the washings in the flask. Titrate the excess sodium hydroxide with standardized 0.2 N hydrochloric acid (VS) to the phenolphthalein endpoint. Record the volume of HCl used (A).[17]

-

Blank Determination: Concurrently perform a blank determination under identical conditions but without the PVA sample. Record the volume of HCl used for the blank (B).[17]

-

Calculation:

-

Calculate the saponification value (SV): SV = [(B - A) * N * 56.11] / W

-

Where N is the exact normality of the HCl solution, and W is the weight (g) of the PVA sample.[17]

-

-

Calculate the Degree of Hydrolysis (DH) in mol%: DH = 100 * [1 - (SV * 0.001534)]

-

This formula converts the saponification value into the percentage of hydrolyzed groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a more advanced, faster, and non-destructive method for determining the DH.[19] It provides detailed information about the polymer's microstructure.

Principle of Causality: ¹H NMR spectroscopy can distinguish between protons on the polymer backbone that are adjacent to hydroxyl groups versus those adjacent to residual acetate groups. The methine proton (-CH-) next to a hydroxyl group resonates at a different chemical shift (typically ~3.4-3.9 ppm) than the methine proton next to an acetate group (~4.8-5.1 ppm).[20] By integrating the areas under these respective peaks, a precise ratio of hydroxyl to acetate groups can be determined, directly yielding the degree of hydrolysis. This method is highly accurate and can also provide information on the sequence distribution of the monomer units (i.e., whether the residual acetate groups are randomly distributed or clustered).[21][22]

Experimental Protocol: ¹H NMR for Degree of Hydrolysis

-

Sample Preparation: Dissolve 10-20 mg of the PVA sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). For fully hydrolyzed grades, gentle heating may be required to achieve complete dissolution.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Set an appropriate relaxation delay (D1) to ensure quantitative signal acquisition.

-

Spectral Analysis:

-

Identify the broad resonance peak corresponding to the methine protons adjacent to hydroxyl groups (-CH-OH) in the ~3.4-3.9 ppm region.

-

Identify the resonance peak for the methine protons adjacent to acetate groups (-CH-OCOCH₃) in the ~4.8-5.1 ppm region.[20]

-

Integrate the areas of both peaks. Let the integral of the -CH-OH peak be I(OH) and the integral of the -CH-OAc peak be I(OAc).

-

-

Calculation:

-

Calculate the Degree of Hydrolysis (DH) in mol%: DH = [I(OH) / (I(OH) + I(OAc))] * 100

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid qualitative or semi-quantitative technique. The spectrum of PVA shows a very strong, broad absorption band for O-H stretching (~3200-3500 cm⁻¹) and a C-O stretching peak.[23] Critically, residual acetate groups will exhibit a characteristic C=O carbonyl stretching band around 1710-1735 cm⁻¹.[24] The intensity of this carbonyl peak relative to a reference peak (e.g., the C-H alkyl stretching band) can be used to estimate the DH. While less precise than titration or NMR, FTIR is excellent for quick verification and for studying intermolecular interactions, such as the degree of hydrogen bonding.[25]

How Degree of Hydrolysis Governs Physicochemical Properties

The DH is the master variable that controls the balance of hydrophilic hydroxyl groups and more hydrophobic residual acetate groups, directly influencing the polymer's bulk properties.

-

Solubility: This is the most dramatically affected property. Partially hydrolyzed PVA is soluble in cold water because the acetate groups prevent the polymer chains from packing tightly, allowing water to solvate them easily.[11][26] Fully hydrolyzed PVA, with its high density of -OH groups, forms strong intermolecular hydrogen bonds, creating crystalline regions.[8] These regions require significant thermal energy to disrupt, making fully hydrolyzed grades soluble only in hot water.[11][12]

-

Crystallinity: The ability of PVA chains to form ordered, crystalline domains is directly proportional to the DH.[27] Higher DH allows for more uniform and extensive hydrogen bonding, leading to increased crystallinity.[25] This, in turn, enhances the material's tensile strength, barrier properties, and chemical resistance.[2][8]

-

Mechanical Properties: As DH increases, so does the tensile strength and rigidity of the polymer.[8] This is a direct result of the increased crystallinity and stronger intermolecular forces. Conversely, partially hydrolyzed grades are more flexible and have greater elongation.[8]

-

Adhesion: Partially hydrolyzed grades are often preferred as adhesives and binders due to the presence of both hydrophilic (-OH) and more hydrophobic (-OCOCH₃) groups, which can promote adhesion to a wider variety of surfaces.[5][28]

-

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) of PVA increase with a higher degree of hydrolysis.[8] The stronger intermolecular forces in fully hydrolyzed PVA require more energy to induce chain mobility (Tg) and to break up the crystalline structure (Tm).

Implications for Drug Development and Pharmaceutical Sciences

The ability to precisely select a PVA grade based on its DH is a powerful tool for the pharmaceutical scientist.

-

Tablet Coatings and Binders: PVA is an excellent film-forming agent for tablet coatings, providing a barrier to moisture and oxygen while masking taste.[3][6] Partially hydrolyzed grades can be used for immediate-release coatings that dissolve quickly in the stomach. Fully hydrolyzed grades can be incorporated into controlled-release systems.[15] As a binder, its adhesive properties help create robust tablets.[3][29]

-

Solubility Enhancement: PVA can be used to create amorphous solid dispersions of poorly water-soluble drugs.[4][27] The polymer inhibits the drug's recrystallization, thereby enhancing its dissolution rate and bioavailability. The choice of DH will affect the dissolution profile of the final formulation.[27]

-

Ophthalmic Formulations: In eye drops, PVA acts as a viscosity enhancer, increasing the residence time of the drug on the ocular surface without blurring vision.[15][29] Its biocompatibility and non-toxic nature are critical for this application.[30]

-

Advanced Drug Delivery: PVA's tunable properties make it a prime candidate for advanced drug delivery systems. It can be crosslinked to form hydrogels for controlled drug release, electrospun into fibrous mats for wound healing and transdermal delivery, or used to formulate nanoparticles for targeted therapy.[1][4][16] The DH will influence the hydrogel's swelling behavior, the drug release rate, and the mechanical integrity of the delivery system.[16][31]

Conclusion

The degree of hydrolysis is not a minor specification but the central defining characteristic of this compound. It dictates the polymer's solubility, mechanical strength, thermal stability, and ultimately, its functionality. For researchers, scientists, and drug development professionals, a thorough understanding of how to measure DH and how it influences the material's properties is non-negotiable for successful formulation and innovation. By leveraging the relationship between the degree of hydrolysis and physicochemical performance, PVA can be precisely tailored to meet the demanding requirements of a vast array of pharmaceutical and biomedical applications, from conventional tablets to cutting-edge drug delivery systems.

References

-

This compound (PVA). (n.d.). FAO. Retrieved from [Link]

-

This compound Hydrolysis. (n.d.). Anhui Liwei Chemical Co., Limited. Retrieved from [Link]

-

The two types of PVA: Fully Hydrolyzed PVA and Partially Hydrolyzed PVA. (n.d.). Elephchem. Retrieved from [Link]

-

Water Solubility and Dissolution Behavior of PVA Films. (2024, August 7). Polyva. Retrieved from [Link]

-

Iqbal, H., Khan, B. A., & Khan, Z. U. (2023). Electrospun PVA Fibers for Drug Delivery: A Review. Pharmaceuticals, 16(7), 998. Retrieved from [Link]

-

What is this compound (PVA)? (2025, March 5). SNP Inc. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Abd-El-Aziz, A. S., & Abdel-Mohsen, A. M. (2015). Properties and Applications of this compound, Halloysite Nanotubes and Their Nanocomposites. Molecules, 20(12), 22030–22051. Retrieved from [Link]

-

This compound (PVA): Properties, Applications, and Benefits. (2025, September 17). Sakshi Chem Sciences. Retrieved from [Link]

-

This compound (PVA): Uses, Properties, and Environmental Impact. (2024, June 18). Green Llama. Retrieved from [Link]

-

Understanding the Different Grades of PVA: Fully Hydrolyzed Vs. Partially Hydrolyzed. (2025, December 15). Medium. Retrieved from [Link]

-

PVA in Pharmaceuticals: Enhancing Formulations and Drug Delivery. (n.d.). Sekisui. Retrieved from [Link]

-

How Does The Degree Of Hydrolysis Affect PVA (this compound) Properties? (2025, August 24). YouTube. Retrieved from [Link]

-

Awad, A., Fina, F., Goyanes, A., Gaisford, S., & Basit, A. W. (2021). This compound, a Versatile Excipient for Pharmaceutical 3D Printing. Polymers, 13(16), 2605. Retrieved from [Link]

-

Viscosity and Hydrolysis. (n.d.). Kuraray Poval. Retrieved from [Link]

-

Why is the solubility of partially hydrolyzed PVA greater than that of fully hydrolyzed PVA? (2013, November 3). ResearchGate. Retrieved from [Link]

-

Poly(Vinyl Alcohol) Drug and PVA–Drug–Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System. (2023). MDPI. Retrieved from [Link]

-

Magnetization-transfer NMR analysis of aqueous poly(vinyl alcohol) gels: Effect of hydrolysis and storage temperature on network. (n.d.). Lehigh Preserve. Retrieved from [Link]

-

This compound based-drug delivery systems for cancer treatment. (2021, May 1). PubMed. Retrieved from [Link]

-

What Are the Different Types of PVA categories – Tips for The Reader. (n.d.). Kemind. Retrieved from [Link]

-

<320> NMR Spectroscopy for Determination of Degree of Hydrolysis for this compound and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer. (2024, August 30). USP-NF. Retrieved from [Link]

-

FTIR Spectrum of different Degree of Hydrolysis PVA in 10% solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Use of this compound as a Solubility-Enhancing Polymer for Poorly Water Soluble Drug Delivery (Part 1). (2015). AAPS PharmSciTech, 16(5), 1054–1064. Retrieved from [Link]

-

Characterization of Partially Hydrolyzed Poly(vinyl alcohol). Effect of Poly(vinyl alcohol) Molecular Architecture on Aqueous Phase Conformation. (2003). Macromolecules, 36(15), 5831–5841. Retrieved from [Link]

-

Structure Determination of Poly(vinyl alcohol) by 2D NMR Spectroscopy. (2025, August 10). ResearchGate. Retrieved from [Link]

-

MICROSTRUCTURE OF PARTIALLY HYDROLYZED POLYVINYL ALCOHOLS USED IN PVC-S TECHNOLOGY. (n.d.). UPB. Retrieved from [Link]

-

Infrared spectrum of stock fully hydrolyzed PVA (Fluka, Mowiol 10-98). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption. (2005). SciELO. Retrieved from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. (2025, August 9). ResearchGate. Retrieved from [Link]

-

This compound (PVA) in Pharmaceutical & Cosmetic Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

How Does PVA (this compound) Behave In Different Solvents? (2025, June 9). Chemistry For Everyone. Retrieved from [Link]

-

FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. (2008). SciSpace. Retrieved from [Link]

-

The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films. (2018). Polymers, 10(9), 1022. Retrieved from [Link]

-

Elementary determination of the superficial amount of OH on poly(vinyl alcohol) film by titration and X‐ray photoelectron spectroscopy. (2025, August 6). ResearchGate. Retrieved from [Link]

-

(PDF) this compound, a Versatile Excipient for Pharmaceutical 3D Printing. (2024, February 2). ResearchGate. Retrieved from [Link]

-

STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO this compound. (2018). Universiti Sains Malaysia. Retrieved from [Link]

-

This compound. (n.d.). FAO. Retrieved from [Link]

-

Degrees of hydrolysis (DH) and degrees of polymerization (DP) of this compound (PVA) used. (n.d.). ResearchGate. Retrieved from [Link]

-

The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films. (2018, September 18). MDPI. Retrieved from [Link]

Sources

- 1. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snpinc.com [snpinc.com]

- 6. fao.org [fao.org]

- 7. eprints.usm.my [eprints.usm.my]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound Hydrolysis [china-pva.net]

- 10. The two types of PVA :Fully Hydrolyzed PVA and Partially Hydrolyzed PVA-www.elephchem.com [elephchem.com]

- 11. polyva-pvafilm.com [polyva-pvafilm.com]

- 12. researchgate.net [researchgate.net]

- 13. polyva-pvafilm.com [polyva-pvafilm.com]

- 14. Viscosity and Hydrolysis [kuraray-poval.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. This compound, a Versatile Excipient for Pharmaceutical 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound [drugfuture.com]

- 18. fao.org [fao.org]

- 19. NMR Spectroscopy for the Determination of Degree of Hydrolysis for this compound and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer | USP-NF [uspnf.com]

- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. Use of this compound as a Solubility-Enhancing Polymer for Poorly Water Soluble Drug Delivery (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sakshichemsciences.com [sakshichemsciences.com]

- 29. nbinno.com [nbinno.com]

- 30. Properties and Applications of this compound, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

A Senior Application Scientist's In-depth Technical Guide to Polyvinyl Alcohol (PVA) for Researchers and Drug Development Professionals

Foreword: Deconstructing a Polymer of Paradoxes

Polyvinyl alcohol (PVA) presents a fascinating paradox. It is a water-soluble polymer, a characteristic not commonly associated with robust mechanical strength, yet it forms strong, flexible films and hydrogels.[1][2] It is synthesized not from its corresponding monomer, but through the chemical modification of another polymer.[2][3] This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a superficial listing of properties. Instead, it delves into the fundamental principles governing PVA's behavior, providing the causal relationships that underpin its remarkable versatility. By understanding the "why" behind its physical and chemical characteristics, you will be empowered to rationally design and innovate with this exceptional polymer.

Section 1: The Molecular Architecture of this compound

At its core, this compound is a synthetic polymer with the idealized formula [CH₂CH(OH)]n.[1] However, the story of its properties begins with its synthesis—a two-step process that dictates its final characteristics.

Synthesis: A Tale of Two Polymers

Unlike many polymers, PVA is not produced by the polymerization of its corresponding monomer, vinyl alcohol, which is thermodynamically unstable and tautomerizes to acetaldehyde.[2] Instead, PVA is synthesized through the hydrolysis of polyvinyl acetate (PVAc).[2][4][5] This process involves the replacement of acetate groups with hydroxyl groups.[4]

The extent of this hydrolysis is a critical parameter, giving rise to different grades of PVA, typically classified as partially or fully hydrolyzed.[5] This seemingly subtle difference in chemical structure has profound implications for the physical properties of the resulting polymer, particularly its solubility and thermal behavior.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Polyvinyl Acetate

Objective: To synthesize this compound with a target degree of hydrolysis.

Materials:

-

Polyvinyl acetate (PVAc)

-

Methanol

-

Sodium hydroxide (catalyst)

-

Distilled water

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a known quantity of PVAc in methanol in the reaction vessel.

-

Prepare a solution of sodium hydroxide in methanol.

-

Under constant stirring, slowly add the sodium hydroxide solution to the PVAc solution. The amount of sodium hydroxide will determine the degree of hydrolysis.

-

Heat the mixture to reflux and maintain for a specified period. The reaction time influences the extent of hydrolysis.

-

Cool the reaction mixture. The PVA will precipitate out of the solution.

-

Filter the precipitated PVA and wash thoroughly with methanol to remove any unreacted PVAc and sodium acetate byproduct.

-

Dry the purified PVA in a vacuum oven at a controlled temperature.

Causality: The molar ratio of sodium hydroxide to polyvinyl acetate and the reaction time are the primary determinants of the degree of hydrolysis. A higher concentration of catalyst and longer reaction time will result in a higher degree of hydrolysis.

Caption: Synthesis of PVA via hydrolysis of PVAc.

Section 2: Physicochemical Properties: A Deep Dive

The utility of PVA in drug development and other advanced applications stems from its unique combination of physical and chemical properties. These are not independent variables but are intricately linked to its molecular weight and degree of hydrolysis.

Solubility: The Role of Hydroxyl Groups

PVA's excellent water solubility is a direct consequence of the abundant hydroxyl (-OH) groups in its structure, which readily form hydrogen bonds with water molecules.[2][4] However, the degree of hydrolysis and molecular weight significantly influence this property.

-

Partially Hydrolyzed PVA (87-89%): These grades exhibit high solubility in cold water.[6][7] The residual acetate groups disrupt the crystalline structure, allowing for easier penetration of water molecules.

-

Fully Hydrolyzed PVA (>98%): These grades require hot water (typically >80°C) for complete dissolution.[8] The high density of hydroxyl groups promotes strong intermolecular hydrogen bonding, leading to a more crystalline structure that resists dissolution at lower temperatures.

While highly soluble in water, PVA is generally insoluble in most organic solvents such as benzene and toluene.[2][4] However, it does show solubility in some polar organic solvents like dimethyl sulfoxide (DMSO) and glycols.[6][7]

| Solvent | Solubility of Partially Hydrolyzed PVA | Solubility of Fully Hydrolyzed PVA |

| Cold Water | High | Low |

| Hot Water | High | High |

| Ethanol | Slightly Soluble[2][9] | Slightly Soluble |

| Methanol | Soluble[10] | Soluble |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble[6][7] | Readily Soluble |

| Benzene | Insoluble[4] | Insoluble |

Thermal Properties: A Window into Structure

The thermal behavior of PVA provides valuable insights into its crystallinity and stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing these properties.

-

Glass Transition Temperature (Tg): The Tg of PVA is typically observed between 75-85°C.[11] This transition is associated with the amorphous regions of the polymer.

-

Melting Point (Tm): The melting point of PVA varies with the degree of hydrolysis and molecular weight, generally ranging from 180°C to over 220°C.[9][12] Higher degrees of hydrolysis lead to higher melting points due to increased crystallinity.

-

Thermal Decomposition: PVA begins to decompose at temperatures above 200°C.[13] The decomposition process involves dehydration and the formation of polyene structures, followed by chain scission at higher temperatures.

Experimental Protocol: Thermal Analysis of PVA using DSC and TGA

Objective: To determine the glass transition temperature, melting point, and thermal stability of a PVA sample.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure (DSC):

-

Accurately weigh a small sample of PVA (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the glass transition (a step change in the baseline) and melting (an endothermic peak) temperatures.

Procedure (TGA):

-

Accurately weigh a sample of PVA (typically 10-20 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Analyze the TGA curve to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Causality: The DSC and TGA profiles are directly related to the molecular structure of the PVA. A higher degree of hydrolysis will result in a more pronounced melting peak at a higher temperature in the DSC thermogram, and potentially a slightly higher onset of decomposition in the TGA curve due to stronger intermolecular forces.

Mechanical Properties: Strength and Flexibility

PVA is known for its excellent film-forming ability, producing films with high tensile strength and flexibility.[1][2] These properties are attributed to the strong intermolecular hydrogen bonding between PVA chains. The mechanical properties can be tailored by adjusting the molecular weight, degree of hydrolysis, and the addition of plasticizers. Higher molecular weight and a higher degree of hydrolysis generally lead to increased tensile strength.[4]

| Property | Typical Value for PVA Film |

| Tensile Strength | 30 - 100 MPa[14] |

| Elongation at Break | 100 - 300% |

| Young's Modulus | 490.411 N/mm²[15] |

Section 3: Biocompatibility and Applications in Drug Development

The favorable biological properties of PVA make it a highly attractive material for pharmaceutical and biomedical applications.[5][16]

Biocompatibility and Low Toxicity

PVA is generally recognized as safe (GRAS) and exhibits excellent biocompatibility, causing minimal irritation to tissues and bodily fluids.[16][17] Numerous in vitro and in vivo studies have demonstrated its non-toxic and non-carcinogenic nature.[18][19] The acute oral toxicity of PVA is very low, and it is poorly absorbed from the gastrointestinal tract.[1]

Role in Drug Delivery Systems

PVA's unique properties are leveraged in a variety of drug delivery applications:

-

Hydrogels for Controlled Release: PVA can be cross-linked to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water.[20][21] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, making them ideal for applications in wound healing and tissue engineering.[5][22]

-

Film Coatings: Its excellent film-forming properties make PVA an ideal material for coating tablets and other solid dosage forms.[16] These coatings can protect the active pharmaceutical ingredient (API), mask unpleasant tastes, and modulate drug release.

-

Viscosity Enhancer: In liquid formulations such as eye drops and oral suspensions, PVA acts as a viscosity-enhancing agent, improving the stability and residence time of the product.[16]

-

Nanoparticles and Microparticles: PVA can be used to fabricate nanoparticles and microparticles for targeted drug delivery.[18] Its hydrophilic nature can help to improve the circulation time of these drug carriers in the body.

Caption: Applications of PVA in drug delivery systems.

Section 4: Characterization of this compound

A thorough characterization of PVA is essential for quality control and to ensure its suitability for a specific application. Several analytical techniques are commonly employed.

Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of PVA.[23] This technique separates polymer molecules based on their size in solution.

Experimental Protocol: Molecular Weight Determination of PVA by SEC

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a PVA sample.

Instrumentation:

-

Size Exclusion Chromatography (SEC) system with a refractive index (RI) detector.

-

Aqueous SEC columns (e.g., PL aquagel-OH).[23]

Procedure:

-

Prepare a mobile phase, typically an aqueous buffer with a salt (e.g., 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7).[23]

-

Dissolve the PVA sample in the mobile phase to a known concentration.

-

Calibrate the SEC system using a series of narrow molecular weight standards (e.g., pullulan standards).

-

Inject the PVA solution into the SEC system.

-

Record the chromatogram from the RI detector.

-

Use the calibration curve to calculate the molecular weight distribution of the PVA sample.

Causality: The elution volume of the PVA in the SEC column is inversely proportional to its hydrodynamic volume. Larger molecules elute earlier, while smaller molecules elute later. The RI detector response is proportional to the concentration of the polymer, allowing for the determination of the molecular weight distribution.

Structural and Morphological Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in PVA and to confirm the degree of hydrolysis. The presence of a strong, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. The C-O stretching of the acetate groups in partially hydrolyzed PVA can be observed around 1735 cm⁻¹.

-

X-ray Diffraction (XRD): XRD is used to assess the crystallinity of PVA. The diffractogram of semi-crystalline PVA typically shows a broad amorphous halo with sharp peaks corresponding to the crystalline regions.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of PVA films, hydrogels, and particles.

Conclusion: A Polymer of Untapped Potential

This compound, born from a chemical transformation, offers a unique and powerful combination of properties that make it an invaluable tool in the arsenal of researchers and drug development professionals. Its water solubility, excellent film-forming capabilities, high mechanical strength, and proven biocompatibility are all rooted in its fundamental molecular architecture—the density and arrangement of its hydroxyl groups. By understanding the intricate relationships between its synthesis, structure, and properties, we can move beyond simply using PVA to intelligently designing and engineering advanced materials for the next generation of therapeutics and biomedical devices. The paradoxes of PVA are not its limitations, but rather the source of its remarkable versatility and enduring relevance in the scientific landscape.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Aakash Institute. (n.d.). This compound: Structure, Preparation, Properties & Uses. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospun PVA Fibers for Drug Delivery: A Review. Retrieved from [Link]

-

AIP Publishing. (n.d.). STRUCTURAL AND MECHANICAL PROPERTIES OF this compound (PVA) THIN FILM. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications. Retrieved from [Link]

-

YouTube. (2025, June 8). How Does PVA (this compound) Behave In Different Solvents?. Retrieved from [Link]

-

Chemical Store Inc. (n.d.). Dissolving this compound. Retrieved from [Link]

-

Frontiers. (n.d.). Construction methods and biomedical applications of PVA-based hydrogels. Retrieved from [Link]

-

Chem International. (n.d.). Poly(Vinyl Alcohol) (PVA). Retrieved from [Link]

-

Sekisui. (n.d.). PVA in Pharmaceuticals: Enhancing Formulations and Drug Delivery. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). This compound (PVA). Retrieved from [Link]

-

Open Access Journals. (n.d.). This compound: A Comprehensive Overview. Retrieved from [Link]

-

Elephchem. (n.d.). Physical properties of this compound. Retrieved from [Link]

-

MDPI. (n.d.). Poly(Vinyl Alcohol) Drug and PVA–Drug–Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System. Retrieved from [Link]

-

PubMed. (2025, January 23). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Retrieved from [Link]

-

IIETA. (2023, June 15). Mechanical, Physical and Thermal Characterization of PVA (this compound)/Chitosan Bioplastic Film. Retrieved from [Link]

-

MDPI. (n.d.). This compound (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. Retrieved from [Link]

-

Henan Jinhe Industry Co., Ltd. (n.d.). This compound (PVA), properties, applications, storage. Retrieved from [Link]

-

PubMed. (n.d.). Biocompatibility and toxicity of poly(vinyl alcohol)/N,O-carboxymethyl chitosan scaffold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound, a Versatile Excipient for Pharmaceutical 3D Printing. Retrieved from [Link]

-

Youngcel. (n.d.). Various Applications of this compound Solubility Attributes. Retrieved from [Link]

-

Britannica. (2025, December 1). This compound (PVA). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity. Retrieved from [Link]

-

Elephchem. (n.d.). Properties of this compound films. Retrieved from [Link]

-

PubMed. (2021, May 1). This compound based-drug delivery systems for cancer treatment. Retrieved from [Link]

-

YouTube. (2025, April 14). What Are The Key Properties Of PVA (this compound)?. Retrieved from [Link]

-

PubMed. (n.d.). Biocompatibility of a New Kind of this compound Embolic Microspheres: In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. Retrieved from [Link]

-

MDPI. (2025, September 12). Preparation and Mechanical Properties of this compound Film. Retrieved from [Link]

-

Youngcel. (2025, May 28). This compound Formula Structure, Uses & Applications. Retrieved from [Link]

-

MDPI. (2023, April 11). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Retrieved from [Link]

-

Agilent. (2015, April 30). Characterizing this compound by SEC. Retrieved from [Link]

-

Scirp. (n.d.). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Retrieved from [Link]

-

ResearchGate. (2016, August 10). Which solvent is better for PVA?. Retrieved from [Link]

-

DergiPark. (n.d.). Toxicity of polyvinyl alcohols in medicinal chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal characterization by DSC and TGA analyses of PVA hydrogels with organic and sodium MMT. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound based-drug delivery systems for cancer treatment. Retrieved from [Link]

-

International Journal of Chemical and Molecular Engineering. (n.d.). Characterization and Preparation of this compound (PVA) as Inhibitor in Formation of Hydrates. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation and characterization of this compound thin films for organic thin film transistors and biomedical applications. Retrieved from [Link]

-

Sfera. (n.d.). Thermal characterization by DSC and TGA analyses of PVA hydrogels with organic and sodium MMT. Retrieved from [Link]

-

ResearchGate. (2018, March 16). (PDF) Section C: Physical Sciences DSC and TGA Properties of PVA Films Filled with Na2S2O3.5H2O Salt. Retrieved from [Link]

-

Preprints.org. (2025, December 18). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a this compound (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Retrieved from [Link]

-